Quinoxaline-2-carboxamide
Overview
Description
Quinoxaline-2-carboxamide belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
Quinoxaline-2-carboxamide has been synthesized as part of research on pyrazine derived compounds . The synthesis involved the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . In another study, two new platinum (II) compounds containing quinoxaline-2-carboxamide as a carrier ligand were synthesized .
Molecular Structure Analysis
The molecular structure of Quinoxaline-2-carboxamide has been determined using different spectroscopic methods . In each case, a square planar Pt (II) is present .
Chemical Reactions Analysis
Quinoxaline-2-carboxamide has been used as a carrier ligand in two new platinum (II) compounds . The interaction of these new compounds with 1 or 2 equivalents of 9-ethylguanine has been studied using 1H NMR, 195Pt NMR, and ESI-MS spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of Quinoxaline-2-carboxamide have been characterized using different spectroscopic methods .
Scientific Research Applications
Antimycobacterial Activity
Quinoxaline-2-carboxamide has been explored for its potential in treating tuberculosis. A study synthesized and evaluated new derivatives of quinoxaline-2-carboxamide 1,4-di-N-oxide for anti-tuberculosis activity, finding that certain compounds demonstrated promising activity against Mycobacterium tuberculosis. These compounds were also assessed for toxicity to a VERO cell line (Moreno et al., 2003).
Serotonin Type-3 (5-HT3) Receptor Antagonism
Quinoxalin-2-carboxamides have been investigated for their effectiveness as 5-HT3 receptor antagonists. A series of these compounds were synthesized and tested, showing potential for treating conditions related to 5-HT3 receptor activity, such as depression (Mahesh et al., 2011).
Electrochemical Behavior and Anti-tuberculosis Activity
Another study investigated the electrochemical properties of quinoxaline-2-carboxamide 1,4-di-N-oxides, revealing a relationship between their reduction potential and antimicrobial activity. This insight could guide the design of future antitubercular drugs (Moreno et al., 2011).
Molecular Modelling for Antimycobacterial Agents
Molecular modelling studies on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were performed to optimize their antimycobacterial activity. The study confirmed the binding mode of these compounds, which is similar to that of the novobiocin X-ray structure (Radwan & Abdel-Mageed, 2014).
Synthesis and Evaluation for Drug Design
Quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide, a derivative of quinoxaline-2-carboxamide, was synthesized and evaluated for its structure and properties, contributing to the understanding of quinoxaline derivatives in drug design (Matsui, 2001).
Development of Synthetic Routes
The development of synthetic routes for quinoxalines, including 2-carboxamide-3-amino-substituted quinoxalines, is crucial for their application in medicinal chemistry. These routes facilitate the creation of diverse libraries of quinoxaline derivatives (Kowalski et al., 2006).
Antitumor Properties
Research has also explored the antitumor properties of quinoxaline derivatives. A study synthesized N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines, showing potential as topoisomerase inhibitors with cytotoxic effects against tumor cell lines (Deady et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMVNVWQHPASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199774 | |
Record name | 2-Quinoxalinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-2-carboxamide | |
CAS RN |
5182-90-1 | |
Record name | 2-Quinoxalinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5182-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinoxalinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline-2-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinoxalinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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